molecular formula C16H24N2O3 B1448728 Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate CAS No. 1803589-47-0

Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate

Cat. No. B1448728
CAS RN: 1803589-47-0
M. Wt: 292.37 g/mol
InChI Key: MLSHCMOYPVSCEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate, commonly referred to as TBBA, is a synthetic compound used in scientific research. It has been used in a variety of applications, ranging from the synthesis of organic molecules to the study of biochemical and physiological effects. TBBA has been found to have a wide range of advantages in lab experiments, as well as some limitations.

Scientific Research Applications

Synthesis of Medicinal Intermediates

Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate serves as an intermediate in the synthesis of complex molecules with potential therapeutic applications. For instance, it has been involved in the synthesis of novel protein tyrosine kinase Jak3 inhibitors, highlighting its role in the development of new drugs targeting specific enzymes involved in signaling pathways (Chen Xin-zhi, 2011).

Chemical Modifications and Reactions

This compound is also employed in various chemical reactions to produce other significant intermediates. For example, its derivatives have been used in selective aerobic oxidation of allylic and benzylic alcohols, demonstrating its utility in creating α,β-unsaturated carbonyl compounds from primary and secondary alcohols without affecting non-allylic alcohols (Shusu Shen et al., 2012).

Development of Synthetic Methods

Research has focused on developing efficient synthetic routes for tert-butyl esters, including those related to "this compound". These studies aim to optimize reaction conditions, increase yields, and improve the scalability of processes for industrial applications. For instance, novel strategies have been explored for the asymmetric synthesis of orthogonally functionalized compounds, highlighting the compound's role in the production of enantiomerically pure substances (N. Garrido et al., 2004).

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate plays a crucial role in biochemical reactions. It selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The nature of these interactions is primarily based on the compound’s ability to modulate ion channel activity and protein function, which can have significant implications for cellular processes and signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of voltage-gated sodium channels, leading to changes in cellular excitability and signaling . Additionally, this compound can impact gene expression by regulating the activity of transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules and enzymes. This compound binds to voltage-gated sodium channels, enhancing their slow inactivation and modulating their activity . Additionally, it regulates the collapse response mediator protein 2 (CRMP2), which plays a critical role in neuronal development and function . These binding interactions and regulatory effects contribute to the compound’s overall impact on cellular processes and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding the temporal dynamics of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to modulate ion channel activity and protein function without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including changes in cellular metabolism and function . Understanding the dosage effects of this compound is crucial for its safe and effective use in scientific research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . The effects on metabolic pathways are significant, as they can impact overall cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in scientific research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes.

properties

IUPAC Name

tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-15(2,3)21-14(19)18-11-16(20,12-18)10-17-9-13-7-5-4-6-8-13/h4-8,17,20H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSHCMOYPVSCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CNCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.